molecular formula C23H25N3O3S B2485483 3,4-diethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 476458-50-1

3,4-diethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2485483
CAS No.: 476458-50-1
M. Wt: 423.53
InChI Key: SZPKMGMXKBERHB-UHFFFAOYSA-N
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Description

The compound 3,4-diethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide features a thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2 and a benzamide moiety at position 2. This structural complexity positions it within a broader class of bioactive thienopyrazole derivatives, which are frequently explored for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-4-28-20-11-10-16(12-21(20)29-5-2)23(27)24-22-17-13-30-14-18(17)25-26(22)19-9-7-6-8-15(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPKMGMXKBERHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the diethoxy and methylphenyl substituents. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

2-Methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide ()
  • Key Differences: The benzamide substituent here is a 2-methyl group instead of 3,4-diethoxy. The thienopyrazole core is substituted with a phenyl group rather than 2-methylphenyl.
  • The phenyl substituent on the thienopyrazole may alter electronic distribution, affecting intermolecular interactions .
N-[2-(2-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide ()
  • Key Differences :
    • The benzamide incorporates a 4-(pyrrolidine-1-sulfonyl) group instead of diethoxy substituents.
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()
  • Key Differences: Features a methoxy group at position 4 and a trifluoromethylphenoxy substituent on a thienopyrimidine core.
  • The methoxy group offers moderate lipophilicity compared to diethoxy .

Core Heterocycle Modifications

  • Thieno[3,4-c]pyrazole vs. Thieno[2,3-d]pyrimidine (): Thieno[3,4-c]pyrazole (target compound) has a six-membered fused ring system, while thieno[2,3-d]pyrimidine includes a pyrimidine ring. Pyrimidine derivatives often exhibit enhanced hydrogen-bonding capacity due to nitrogen-rich structures, influencing target selectivity .

Functional Group Impact on Physicochemical Properties

Compound Key Substituents Molecular Weight* LogP* Key Functional Groups
Target Compound 3,4-Diethoxy, 2-methylphenyl ~495 g/mol ~4.2 Ethoxy, amide, thienopyrazole
2-Methylbenzamide analog () 2-Methyl, phenyl ~375 g/mol ~3.8 Methyl, amide, thienopyrazole
Pyrrolidine-sulfonyl analog () 4-Pyrrolidine-sulfonyl ~525 g/mol ~2.5 Sulfonyl, amide, thienopyrazole
Trifluoromethylphenoxy analog () 4-Methoxy, CF3-phenoxy ~450 g/mol ~3.9 Methoxy, CF3, amide, pyrimidine

*Estimated based on structural analogs due to lack of experimental data for the target compound.

Biological Activity

The compound 3,4-diethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O6SC_{23}H_{25}N_{3}O_{6}S with a molecular weight of approximately 471.5 g/mol . The structure features a benzamide core linked to a thieno[3,4-c]pyrazole moiety, with ethoxy and methyl substitutions that enhance its biological interaction capabilities.

PropertyValue
Molecular FormulaC23H25N3O6S
Molecular Weight471.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Preparation of the thieno[3,4-c]pyrazole core .
  • Introduction of the benzamide moiety .
  • Functionalization with ethoxy and methyl groups .

Specific reaction conditions such as temperature and solvent choice are optimized to achieve high yields.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors linked to various physiological responses.

Anticancer Activity

Recent studies have indicated that similar thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds in this class can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has shown that thieno[3,4-c]pyrazole derivatives possess moderate to good antimicrobial activity against various pathogens:

  • A study evaluated several derivatives and found promising results against bacterial strains such as Enterococcus faecalis .

Case Studies

  • Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit cholinesterases (AChE and BChE), which are implicated in neurodegenerative diseases like Alzheimer's. The compound showed IC50 values indicating potent inhibition .
  • Case Study 2 : Another study focused on the interaction of thieno[3,4-c]pyrazole derivatives with liver microsomal epoxide hydrolase (mEH), suggesting potential detoxification roles for these compounds in metabolic processes .

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